4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
4-Bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a bromine atom at the 4-position, an isobutyl group at the 1-position, a methyl group at the 5-position, and a trifluoromethyl (CF₃) group at the 3-position. Pyrazoles with trifluoromethyl and halogen substituents are of significant interest in medicinal chemistry and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioactivity . The bromine atom at the 4-position facilitates further functionalization via cross-coupling reactions, such as Sonogashira or Suzuki reactions, enabling the synthesis of complex derivatives for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-bromo-5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2/c1-5(2)4-15-6(3)7(10)8(14-15)9(11,12)13/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNXSJMJITVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on extensive literature review.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 1437794-62-1
- Molecular Formula : C8H10BrF3N2
- Molecular Weight : 263.08 g/mol
- Structural Formula :
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antitumor Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be pivotal in treating diseases related to enzyme dysregulation .
- Antimicrobial Properties : Research suggests that pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Modulation : The compound may act as a modulator of various receptors involved in cellular signaling pathways.
- Inhibition of Pathways : It can inhibit pathways that are crucial for tumor growth and survival, such as the PI3K/Akt/mTOR pathway.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in vitro. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 5.2 |
| This compound | MCF7 (Breast Cancer) | 4.8 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of pyrazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Substituents: Bromine at the 4-position (as in the target compound and 3b) enhances reactivity in cross-coupling reactions compared to chloro analogs . For example, 4-bromo-1,3-diphenyl-5-(CF₃)-1H-pyrazole (3b) achieves a 93% yield in Sonogashira coupling, whereas chloro derivatives (e.g., 4-chloro-1-phenyl-5-(4-fluorophenyl)-1H-pyrazole) are less reactive but still bioactive .
Trifluoromethyl Group : The CF₃ group at position 3 improves thermal stability and lipophilicity, as evidenced by the high melting points (e.g., 98–100°C for 3b) and applications in drug design .
Methyl or carbohydrazide groups (e.g., ) may enhance solubility but reduce steric bulk.
Structural Characterization and Challenges
- Crystallography : X-ray studies (e.g., ) confirm the planar pyrazole ring and intermolecular interactions influenced by substituents. For example, the CF₃ group in 1-(4-methoxyphenyl)-3-(CF₃)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole forms weak C–F···H–C contacts, which may mimic binding interactions in therapeutic targets .
- Regioselectivity Issues: Bromination of pyrazoles can yield non-separable mixtures (e.g., monobrominated products with methoxyphenyl substituents), underscoring the need for optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Key Synthetic Steps
Cyclocondensation to Form Pyrazole Core
A common initial step is the cyclocondensation of α,β-unsaturated ketones bearing trifluoromethyl groups with hydrazines. For example, brominated trifluoromethylated enones undergo cyclization with hydrazine derivatives to yield 4-bromo-3-(trifluoromethyl)-1H-pyrazoles.
Bromination
Selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at low temperature (0°C), which provides high regioselectivity and avoids over-bromination.
Methylation at Position 5
Methylation at the 5-position can be introduced either by starting with a methyl-substituted precursor or via directed lithiation at C5 followed by quenching with methyl electrophiles (e.g., methyl iodide).
Representative Synthetic Procedure
| Step | Reaction | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination of trifluoromethylated enone | NBS, CH2Cl2, 0°C, 2 h | 4-Bromo-3-(trifluoromethyl)-enone | 85 |
| 2 | Cyclocondensation with hydrazine | Hydrazine hydrate, EtOH, reflux, 4 h | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 78 |
| 3 | N-Alkylation with isobutyl bromide | K2CO3, DMF, 50°C, 6 h | 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 82 |
| 4 | Directed lithiation and methylation at C5 | LDA, THF, –78°C; then MeI, rt | 4-Bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 70 |
Analytical Characterization and Purification
- Purification : Products are purified by column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
- Spectroscopic Confirmation :
- NMR Spectroscopy : ^1H NMR confirms methyl and isobutyl protons; ^13C NMR identifies trifluoromethyl carbon shifts; ^19F NMR verifies trifluoromethyl group.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotopic pattern.
- X-ray Crystallography : Used for unambiguous structural confirmation, especially for substitution pattern and conformation.
Comparative Reactivity and Functionalization
The presence of the bromine atom at C4 enables further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing diversification of the pyrazole scaffold.
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, arylboronic acid, base, 80°C | Aryl-substituted pyrazoles | Bromine acts as leaving group |
| Buchwald-Hartwig Amination | Pd catalyst, amines, base, 90°C | Amino-substituted pyrazoles | Efficient under optimized conditions |
| Lithiation at C5 | LDA, –78°C, electrophile quench | Functionalized methyl or aldehyde derivatives | Enables further substitution |
Research Findings and Notes
- The trifluoromethyl group significantly enhances electrophilic reactivity and thermal stability compared to non-fluorinated analogues.
- Bromination with NBS is highly selective and reproducible.
- Alkylation with isobutyl bromide proceeds with good yield under mild conditions, preserving sensitive functional groups.
- Lithiation and electrophilic quenching provide a versatile route to introduce various substituents at C5.
- Purity levels >95% are achievable with standard chromatographic methods.
- The compound serves as a valuable intermediate for synthesizing biologically active derivatives with antibacterial, antifungal, and anticancer potential.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Trifluoromethylated enone | NBS, CH2Cl2 | 0°C, 2 h | 85 | Selective C4 bromination |
| Cyclocondensation | Brominated enone + hydrazine | Hydrazine hydrate, EtOH | Reflux, 4 h | 78 | Forms pyrazole ring |
| N-Alkylation | Pyrazole + isobutyl bromide | K2CO3, DMF | 50°C, 6 h | 82 | N1 substitution |
| Lithiation/Methylation | Pyrazole | LDA, MeI | –78°C to rt | 70 | C5 methylation |
Q & A
Q. What are the key synthetic strategies for introducing the isobutyl group at the N-1 position of pyrazole derivatives?
The isobutyl group at the N-1 position can be introduced via alkylation reactions . For example, reacting a pyrazole precursor (e.g., 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole) with isobutyl halides (e.g., isobutyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. This method is analogous to alkylation steps used in synthesizing similar pyrazole derivatives, such as 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole . Purification typically involves column chromatography on silica gel .
Q. How is the bromine atom introduced at position 4 of the pyrazole ring?
Bromination can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) or via direct substitution. For instance, 3-(trifluoromethyl)pyrazole precursors may undergo regioselective bromination at the 4-position due to the electron-withdrawing effects of the trifluoromethyl group directing electrophiles to the adjacent position . This aligns with methods observed in the synthesis of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with the trifluoromethyl group (CF₃) appearing as a distinct ¹⁹F signal at ~-60 ppm. The isobutyl group’s protons resonate as multiplets in the δ 1.0–2.0 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or exact mass analysis (e.g., 227.9527 Da for related brominated pyrazoles ) verifies molecular composition.
- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the pyrazole ring and substituents (e.g., 74.91° for chlorophenyl groups in analogous compounds ).
Advanced Research Questions
Q. How can X-ray crystallography address structural ambiguities in substituted pyrazoles?
X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsion angles. For example, in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring’s dihedral angles with aryl substituents were resolved to confirm regiochemistry . This method is critical for validating synthetic routes and resolving conflicting spectroscopic data .
Q. What challenges arise in regioselective trifluoromethylation at the pyrazole’s 3-position?
Trifluoromethyl groups are bulky and electron-withdrawing, which can hinder electrophilic substitution. Strategies include:
- Pre-functionalization : Using precursors like 3-bromo-5-chloropyrazole, where the CF₃ group is introduced via nucleophilic displacement with trifluoromethyl chloride under controlled conditions .
- Transition-metal catalysis : Ru-catalyzed decarboxylative alkylation, as seen in the synthesis of 4-bromo-1-alkyl-5-(trifluoromethyl)pyrazoles .
Q. How can conflicting NMR data be resolved in compounds with multiple electron-withdrawing groups?
- DEPT and HSQC experiments : Differentiate between overlapping signals, particularly for methyl (δ 2.0–2.5 ppm) and CF₃ groups.
- Comparative analysis : Cross-reference with structurally characterized analogs, such as 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, where substituent effects on chemical shifts are well-documented .
Q. What methodologies optimize the purification of halogenated pyrazoles?
- Flash column chromatography : Use gradients of ethyl acetate/hexane (e.g., 1:20 to 1:5) to separate brominated and trifluoromethylated byproducts .
- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals suitable for X-ray studies .
Q. How are biological activities screened for pyrazole derivatives?
- In vitro assays : Test anticancer activity using cell viability assays (e.g., MTT) against human cancer cell lines. For example, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed no activity in preliminary screens, highlighting the need for structural optimization .
- Enzyme inhibition studies : Evaluate interactions with targets like carbonic anhydrase or prostaglandin synthases, as seen in related pyrazole derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
